7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as the "target compound") features a pyrido[1,2-a]pyrimidin-4-one core with three critical substituents:
- 7-Methyl group: Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
- 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}: A Z-configured thiazolidinone moiety with a 4-methylbenzyl substituent. Thiazolidinones are associated with anti-inflammatory, antimicrobial, and anticancer activities . The Z-configuration may optimize steric and electronic interactions with target proteins.
- 2-(4-Methylpiperazin-1-yl): A piperazine derivative known to improve solubility and bioavailability while modulating receptor affinity .
Properties
Molecular Formula |
C26H27N5O2S2 |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O2S2/c1-17-4-7-19(8-5-17)16-31-25(33)21(35-26(31)34)14-20-23(29-12-10-28(3)11-13-29)27-22-9-6-18(2)15-30(22)24(20)32/h4-9,14-15H,10-13,16H2,1-3H3/b21-14- |
InChI Key |
RVQADKROSPBUFZ-STZFKDTASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC(=CN4C3=O)C)N5CCN(CC5)C)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC(=CN4C3=O)C)N5CCN(CC5)C)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidinone core, and the final coupling of these fragments.
Formation of Thiazolidinone Ring: This step involves the reaction of a 4-methylbenzylamine derivative with carbon disulfide and an appropriate aldehyde under basic conditions to form the thiazolidinone ring.
Synthesis of Pyrido[1,2-a]pyrimidinone Core: The pyrido[1,2-a]pyrimidinone core can be synthesized by the cyclization of a suitable aminopyridine derivative with a diketone under acidic conditions.
Coupling Reaction: The final step involves the coupling of the thiazolidinone and pyrido[1,2-a]pyrimidinone fragments using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its multiple functional groups that can interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to enzymes, receptors, or other proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Core Heterocyclic Systems
The pyrido[1,2-a]pyrimidin-4-one core distinguishes the target compound from pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., 10a and 10b in ).
Thiazolidinone Substituents
- Target Compound: The 4-methylbenzyl group on the thiazolidinone introduces moderate hydrophobicity, which may enhance membrane permeability.
- Compound 10a (): Features a phenyl group, while 10b has a 4-chlorophenyl substituent.
- Compound : Contains a 3-methoxypropyl substituent, which introduces ether linkages for improved solubility .
Piperazine Derivatives
- Target Compound : The 4-methylpiperazinyl group balances basicity and lipophilicity, a common strategy in CNS drug design .
- Compounds : Include ethyl, cyclopropyl, and hydroxyethyl piperazine variants. Ethyl groups enhance metabolic stability, while hydroxyethyl improves water solubility .
- Compound : Uses 4-ethylpiperazine, which may prolong half-life due to reduced CYP450 metabolism .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound 7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of thiazolidine derivatives that have garnered attention due to their potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that incorporates a pyrido-pyrimidine core and thiazolidine moiety. This structural diversity contributes to its varied biological activities.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound. For instance, a study evaluating derivatives of thiazolidinones indicated that compounds similar to this one exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as mg/mL, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times .
Table 1: Antimicrobial Activity Overview
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 0.03 | 0.06 |
| Staphylococcus aureus | 0.02 | 0.04 |
| Enterobacter cloacae | 0.004 | 0.008 |
| Pseudomonas aeruginosa | 0.05 | 0.10 |
Anticancer Activity
The thiazolidine derivatives have also shown promising anticancer effects. Research indicates that these compounds can inhibit cell viability in glioblastoma multiforme cells through mechanisms involving apoptosis and cell cycle arrest. A systematic evaluation of several thiazolidinone derivatives revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines .
Case Study: Glioblastoma Multiforme
In a study conducted by Da Silva et al., specific thiazolidinone derivatives were tested for their ability to reduce cell viability in glioblastoma multiforme cells. The results indicated significant reductions in cell proliferation rates, suggesting potential therapeutic applications in oncology .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazolidine moiety may interact with key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in microbial and cancer cells, leading to cell death.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways associated with inflammation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
